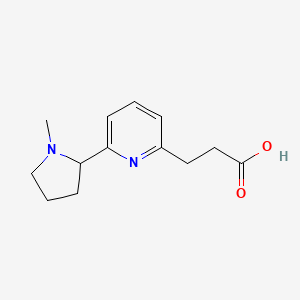

3-(6-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)propanoic acid

CAS No.: 1316221-54-1

Cat. No.: VC2697437

Molecular Formula: C13H18N2O2

Molecular Weight: 234.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1316221-54-1 |

|---|---|

| Molecular Formula | C13H18N2O2 |

| Molecular Weight | 234.29 g/mol |

| IUPAC Name | 3-[6-(1-methylpyrrolidin-2-yl)pyridin-2-yl]propanoic acid |

| Standard InChI | InChI=1S/C13H18N2O2/c1-15-9-3-6-12(15)11-5-2-4-10(14-11)7-8-13(16)17/h2,4-5,12H,3,6-9H2,1H3,(H,16,17) |

| Standard InChI Key | KVSZKDGWGLUHGU-UHFFFAOYSA-N |

| SMILES | CN1CCCC1C2=CC=CC(=N2)CCC(=O)O |

| Canonical SMILES | CN1CCCC1C2=CC=CC(=N2)CCC(=O)O |

Introduction

Structural Characterization and Chemical Properties

Molecular Architecture

3-(6-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)propanoic acid comprises three main structural components that define its chemical behavior:

-

A pyridine core that serves as the central aromatic heterocycle

-

A 1-methylpyrrolidin-2-yl substituent introducing a chiral center at the 6-position

-

A propanoic acid chain extending from the 2-position of the pyridine ring

| Property | Estimated Value | Notes |

|---|---|---|

| Molecular Formula | C₁₄H₂₀N₂O₂ | - |

| Molecular Weight | 248.32 g/mol | - |

| Physical State | Solid at room temperature | Based on molecular weight and structure |

| Solubility | Soluble in polar organic solvents; moderately soluble in water at physiological pH | Determined by presence of both hydrophilic and lipophilic moieties |

| pKa (carboxylic acid) | 4.5-5.0 | Typical range for aryl-substituted propanoic acids |

| pKa (pyridine nitrogen) | 5.0-5.5 | Influenced by adjacent substituents |

| Log P | 1.8-2.3 | Indicates moderate lipophilicity |

Spectroscopic Profile

The spectroscopic profile of 3-(6-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)propanoic acid would display characteristic signals that can be used for identification and purity assessment. Based on structural analysis, the expected spectroscopic data would include:

-

¹H NMR signals for the pyridine aromatic protons (7.0-8.5 ppm), pyrrolidine ring protons (1.5-3.5 ppm), N-methyl group (2.2-2.5 ppm), and propanoic acid chain protons (2.5-3.1 ppm)

-

¹³C NMR signals for carbonyl carbon (170-180 ppm), aromatic carbons (120-160 ppm), and aliphatic carbons (20-60 ppm)

-

IR absorption bands for carboxylic acid C=O stretching (1700-1725 cm⁻¹), pyridine C=N stretching (1580-1600 cm⁻¹), and O-H stretching (2500-3300 cm⁻¹)

Synthetic Approaches

Retrosynthetic Analysis

The synthesis of 3-(6-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)propanoic acid can be approached through several retrosynthetic pathways. Given the compound's structure, a logical disconnection would involve:

-

Introduction of the propanoic acid chain to a suitable 6-(1-methylpyrrolidin-2-yl)pyridine precursor

-

Attachment of the 1-methylpyrrolidin-2-yl group to an appropriately functionalized pyridine ring

Structural Relationships and Comparative Analysis

Relationship to Known Bioactive Compounds

3-(6-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)propanoic acid shares structural similarities with several bioactive compounds, particularly those containing pyrrolidine-substituted pyridines. These structural relationships provide insights into potential biological activities.

Table 3: Comparison with Structurally Related Compounds

Structure-Activity Insights

Research on related compounds provides valuable insights into the structural factors that may influence the activity of 3-(6-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)propanoic acid:

-

The importance of specific conformational arrangements has been demonstrated in N-pyrimidyl/pyridyl-2-thiazolamine analogues, where intramolecular interactions "enable conformations that are essential for activity" .

-

The position and orientation of the pyrrolidine substituent relative to other functional groups significantly impacts receptor selectivity and binding affinity, as seen in compounds targeting muscarinic acetylcholine receptors .

-

The presence of a carboxylic acid group likely influences both pharmacokinetic properties and potential for target interactions through hydrogen bonding.

| Modification Site | Possible Modifications | Anticipated Effect |

|---|---|---|

| Propanoic acid chain | Length variation, esterification, amidation | Altered lipophilicity, metabolic stability, target selectivity |

| Pyridine ring | Introduction of substituents (halogens, alkyl, alkoxy) | Modified electronic properties, binding affinity |

| Pyrrolidine ring | Stereochemistry variation, N-substituent changes | Altered receptor subtype selectivity, pharmacokinetic properties |

| Linker positions | Variation in attachment points of substituents | Changed spatial arrangement, modified target interactions |

Analytical and Research Applications

Beyond potential therapeutic applications, 3-(6-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)propanoic acid could serve as:

-

A chemical probe for investigating receptor binding domains and allosteric modulation mechanisms

-

A synthetic intermediate for more complex molecules

-

A reference compound for analytical method development

Future Research Directions

The comprehensive characterization and evaluation of 3-(6-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)propanoic acid would benefit from:

-

Development of efficient, scalable synthetic routes with stereocontrol

-

Detailed conformational analysis to understand the preferred three-dimensional structure

-

Comprehensive receptor binding studies to assess pharmacological potential

-

Investigation of metabolic pathways and pharmacokinetic properties

-

Exploration of derivative compounds with optimized properties for specific applications

Research methodologies such as those described for related compounds, including the "Fluorometric Imaging Plate Reader (FLIPR) assay" , would be valuable for assessing the biological activities of this compound and its derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume